molecular formula C19H25NO2S2 B2558413 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034241-58-0

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2558413
CAS No.: 2034241-58-0
M. Wt: 363.53
InChI Key: QRZUHMXMEXZZSD-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound characterized by the presence of thiophene rings and a cyclopentanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized to introduce the hydroxy and pentyl groups. The cyclopentanecarboxamide moiety is then attached through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the thiophene rings or the cyclopentanecarboxamide group.

    Substitution: Functional groups on the thiophene rings can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the thiophene rings can lead to dihydrothiophene derivatives.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-hydroxy-3-(phenyl)pentyl)-1-(phenyl)cyclopentanecarboxamide: Similar structure but with phenyl rings instead of thiophene rings.

    N-(5-hydroxy-3-(furan-2-yl)pentyl)-1-(furan-2-yl)cyclopentanecarboxamide: Contains furan rings instead of thiophene rings.

Uniqueness

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the presence of thiophene rings, which impart specific electronic and structural properties

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2S2/c21-12-8-15(16-5-3-13-23-16)7-11-20-18(22)19(9-1-2-10-19)17-6-4-14-24-17/h3-6,13-15,21H,1-2,7-12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZUHMXMEXZZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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